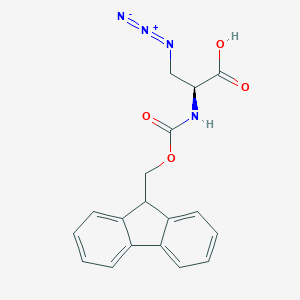

Fmoc-L-Dap(N3)-OH

Vue d'ensemble

Description

Fmoc-L-Dap(N3)-OH: , also known as 9-fluorenylmethyloxycarbonyl-L-2,3-diaminopropanoic acid azide, is a modified amino acid derivative. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-2,3-diaminopropanoic acid, with an azide group (-N3) attached to the side chain. This compound is widely used in peptide synthesis and has significant applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Dap(N3)-OH typically involves the protection of the amino groups of L-2,3-diaminopropanoic acid with the Fmoc group, followed by the introduction of the azide group. The process can be summarized as follows:

Protection of Amino Groups: The amino groups of L-2,3-diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Introduction of Azide Group: The azide group is introduced by reacting the protected amino acid with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Des Réactions Chimiques

Click Chemistry Reactions

The azide group in Fmoc-L-Dap(N3)-OH participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages.

- Key Findings :

Peptide Coupling Reactions

The Fmoc group allows seamless integration into solid-phase peptide synthesis (SPPS), while the azide remains inert under standard coupling conditions.

- Coupling Reagents :

-

Synthesis Example :

This compound was incorporated into the pentapeptide Ac-Ala(N3)-Ala-Arg-Ala-Aha-NH₂ using Rink amide resin. HPLC and mass spectrometry confirmed >98% purity without epimerization .

Stability and Reactivity Considerations

- Storage : Stable at -20°C for >2 years; azide degradation observed at >25°C .

- Side Reactions : Prolonged exposure to piperidine (Fmoc deprotection) causes partial azide reduction .

Comparative Analysis with Structural Analogues

| Compound | Protecting Groups | Key Features |

|---|---|---|

| Fmoc-L-Dap(Ns)-OH | Fmoc (α), Nosyl (β) | Enables Mitsunobu reactions; stable to TFA cleavage |

| Fmoc-L-Dap(Fmoc)-OH | Bis-Fmoc | Enhanced stability; dual orthogonal protection |

| N3-D-Dap(Fmoc)-OH | Fmoc (α), Azide (β) | D-enantiomer; used in chiral peptide design |

Mechanistic Insights

- CuAAC Mechanism : The azide reacts with terminal alkynes via a Cu(I)-catalyzed [3+2] cycloaddition, forming 1,4-disubstituted triazoles .

- SPAAC Mechanism : Strain-promoted cycloaddition with dibenzocyclooctyne (DBCO) avoids copper toxicity in biological systems .

Industrial and Research Implications

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

The synthesis of Fmoc-L-Dap(N3)-OH involves the protection of the amino groups of L-2,3-diaminopropanoic acid using the Fmoc group, followed by the introduction of the azide group. This process allows for the selective modification of peptides and proteins through bioorthogonal reactions, such as click chemistry and Staudinger ligation.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups while facilitating the introduction of azide functionalities. This capability allows for the creation of complex peptides with specific modifications essential for biological studies.

Bioconjugation and Click Chemistry

The azide group in this compound serves as a reactive handle for bioconjugation techniques. It can be utilized in:

- Fluorescent Labeling : Enabling visualization of biomolecules within living cells.

- Drug Delivery Systems : Facilitating targeted delivery through conjugation with therapeutic agents.

Protein-Protein Interaction Studies

Research utilizing this compound often focuses on studying interactions between proteins or other biomolecules. Its incorporation into peptides aids in elucidating binding affinities and mechanisms, which are crucial for understanding biological processes.

Drug Development

This compound has potential applications in synthesizing peptide-based drugs and prodrugs with enhanced stability and bioavailability. The azide functionality allows for conjugating targeting moieties to improve therapeutic efficacy.

Case Studies

Mécanisme D'action

The mechanism of action of Fmoc-L-Dap(N3)-OH is primarily related to its ability to participate in bioorthogonal reactions and click chemistry. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole linkages. This allows for the selective labeling and modification of biomolecules without interfering with native biological processes. The Fmoc group serves as a protecting group, preventing unwanted reactions during peptide synthesis and ensuring the integrity of the final product.

Comparaison Avec Des Composés Similaires

Fmoc-L-Dab(N3)-OH: Similar to Fmoc-L-Dap(N3)-OH but with a different side chain structure.

Fmoc-L-Orn(N3)-OH: Another azide-containing amino acid derivative with a different side chain.

Fmoc-L-Lys(N3)-OH: Contains an azide group on the side chain of lysine.

Uniqueness: this compound is unique due to its specific side chain structure, which provides distinct reactivity and properties compared to other azide-containing amino acids. The presence of both the Fmoc protecting group and the azide functionality allows for versatile applications in peptide synthesis, bioorthogonal chemistry, and material science.

Activité Biologique

Fmoc-L-Dap(N3)-OH, also known as Fmoc-β-azidoalanine, is a derivative of L-diaminopropionic acid (L-Dap) featuring an azido group at the beta position. This compound is particularly significant in the field of biochemistry and medicinal chemistry due to its potential applications in peptide synthesis and click chemistry. The biological activity of this compound has been explored in various studies, revealing its role in enzyme inhibition and potential therapeutic applications.

- Molecular Formula : C18H16N4O4

- Molecular Weight : 352.34 g/mol

- CAS Number : 684270-46-0

Table 1 summarizes the chemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O4 |

| Molecular Weight | 352.34 g/mol |

| CAS Number | 684270-46-0 |

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of this compound on various enzymes, particularly aminopeptidase enzymes. For instance, a study demonstrated that derivatives of this compound could inhibit APEH (aminopeptidase N) activity, which is crucial for peptide processing in cells. The specific structural features of this compound, including the azido group, play a critical role in its binding affinity and inhibitory potency.

Case Study: Inhibition of APEH

In a dose-response assay, it was found that this compound exhibited significant inhibition of APEH activity at concentrations as low as 30 µM. The mechanism was identified as non-competitive inhibition, suggesting that the compound binds to an allosteric site on the enzyme rather than the active site. This finding is crucial for designing inhibitors with specific targeting capabilities.

Antimicrobial Activity

Another area of exploration for this compound is its antimicrobial properties. Preliminary tests indicate that compounds containing the azido group can exhibit moderate antibacterial activity against various strains of bacteria. This opens avenues for further development into antibiotic agents or adjuvants in existing therapies.

Click Chemistry Applications

The azido group in this compound makes it an ideal candidate for click chemistry applications, particularly in bioconjugation processes. Its ability to react with alkyne-containing molecules under mild conditions allows for the creation of complex biomolecules, which can be utilized in drug delivery systems and targeted therapy.

Structural Activity Relationship (SAR)

The structural modifications of this compound have been systematically studied to enhance its biological activity. The presence of the azido group has been shown to significantly improve binding interactions with target enzymes compared to other amino acid derivatives lacking this functional group.

Table 2 presents a summary of different derivatives and their respective activities against APEH.

| Compound | Structure | % Inhibition at 30 µM |

|---|---|---|

| This compound | This compound | 80% |

| Fmoc-L-Ala | - | 20% |

| Fmoc-L-Lys | - | 15% |

Future Directions

The ongoing research into this compound suggests several promising directions:

- Optimization of Inhibitory Activity : Further modifications to enhance selectivity and potency against specific enzymes.

- Exploration of Antimicrobial Properties : Comprehensive studies to evaluate efficacy against a broader range of pathogens.

- Development of Bioconjugates : Utilizing click chemistry for creating targeted drug delivery systems or diagnostic tools.

Propriétés

IUPAC Name |

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITYCUDVCWLHPG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477785 | |

| Record name | AG-G-63082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684270-46-0 | |

| Record name | AG-G-63082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.